molecular formula C32H30N2O5 B15100398 5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15100398
M. Wt: 522.6 g/mol
InChI Key: PSJARFZNGHUZGL-UHFFFAOYSA-N
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Description

5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C32H30N2O5

Molecular Weight

522.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(3-methoxy-4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C32H30N2O5/c1-35-28-15-13-22(17-30(28)36-2)25-19-26-24-11-7-8-12-27(24)39-32(34(26)33-25)23-14-16-29(31(18-23)37-3)38-20-21-9-5-4-6-10-21/h4-18,26,32H,19-20H2,1-3H3

InChI Key

PSJARFZNGHUZGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC)OC

Origin of Product

United States

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